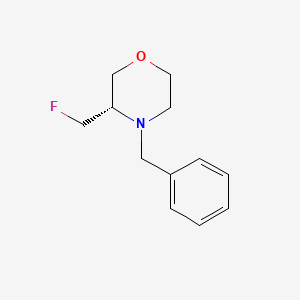

(S)-4-Benzyl-3-(fluoromethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-benzyl-3-(fluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVOPAWVBJMTAO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738133 | |

| Record name | (3S)-4-Benzyl-3-(fluoromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266238-75-8 | |

| Record name | (3S)-4-Benzyl-3-(fluoromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 4 Benzyl 3 Fluoromethyl Morpholine and Analogous Chiral Fluorinated Morpholines

Approaches from Chiral Precursors (Chiral Pool Synthesis)

Chiral pool synthesis offers a reliable and often cost-effective route to enantiopure compounds by leveraging the inherent chirality of readily available natural products, such as amino acids and carbohydrates. These strategies involve the diastereoselective transformation of these precursors into the target morpholine (B109124) structure, preserving the original stereocenter.

Derivatizations from Optically Active Amino Alcohols

Optically active 1,2-amino alcohols are privileged starting materials for the synthesis of chiral morpholines. nih.govresearchgate.netfrontiersin.org The synthesis typically involves a two-step sequence: N-alkylation of the amino alcohol with a suitable two-carbon electrophile containing a leaving group, followed by an intramolecular Williamson ether synthesis to form the morpholine ring.

For the synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine, a suitable chiral precursor would be (S)-1-(benzylamino)-3-fluoropropan-2-ol. This intermediate can be prepared from (S)-3-fluoro-1,2-propanediol or a protected derivative. The key steps are outlined below:

Preparation of the Chiral Amino Alcohol : The synthesis can start from an enantiopure C3 building block. For instance, (S)-glycidol can be opened with a fluoride source to generate (S)-3-fluoro-1,2-propanediol. Subsequent selective protection of the primary alcohol, activation of the secondary alcohol (e.g., tosylation), and displacement with benzylamine would yield the desired amino alcohol.

N-Alkylation and Cyclization : The resulting (S)-1-(benzylamino)-3-fluoropropan-2-ol is then reacted with a haloethanol equivalent, such as 2-bromoethanol, to introduce the remaining two carbons of the morpholine ring. The final step is an intramolecular ring closure, typically promoted by a base (e.g., NaH, KOH), where the alkoxide attacks the carbon bearing the halogen, yielding the desired morpholine product.

A general protocol for converting 1,2-amino alcohols to morpholines involves using ethylene sulfate in a redox-neutral, one or two-step process that relies on a simple S(N)2 reaction. organic-chemistry.org

| Step | Reaction | Reagents & Conditions | Key Feature |

| 1 | N-alkylation | Chiral amino alcohol, 2-haloethanol (e.g., BrCH₂CH₂OH), Base (e.g., K₂CO₃) | Forms the N-C bond of the future ring |

| 2 | Intramolecular Cyclization | Base (e.g., NaH, tBuOK) in a suitable solvent (e.g., THF, DMF) | Forms the ether linkage to complete the morpholine ring |

Transformations of Other Enantiopure Starting Materials

Beyond amino alcohols, other enantiopure starting materials like amino acids can serve as effective precursors. L-amino acids, such as L-phenylalanine or L-serine derivatives, provide a robust platform for installing the required stereochemistry at the C3 position of the morpholine ring.

For example, a synthetic route starting from L-serine could involve:

Protection of the amine and carboxylic acid functionalities.

Conversion of the primary alcohol to a fluoromethyl group. This is a challenging transformation but can be achieved through multi-step sequences involving oxidation, fluorination, and reduction.

Reduction of the carboxylic acid to a primary alcohol.

Activation of the newly formed alcohol (e.g., mesylation or tosylation).

N-benzylation and subsequent deprotection of the amine protecting group.

Intramolecular cyclization to form the morpholine ring.

A documented approach involves synthesizing a (S)-3-benzylmorpholine-2,5-dione monomer from L-phenylalanine, which can then be polymerized or potentially modified to create other chiral morpholine derivatives. db-thueringen.de This highlights the utility of amino acids as versatile chiral building blocks.

Asymmetric Synthesis for Stereocontrol

Enantioselective Cyclization Reactions

Enantioselective cyclization is a powerful strategy where the formation of the heterocyclic ring and the establishment of the key stereocenter occur in a controlled manner.

A highly regio- and stereoselective strategy for synthesizing chiral morpholines involves the S(N)2-type ring opening of N-activated chiral aziridines with haloalcohols. nih.govacs.orgacs.org This method is particularly effective for creating a variety of substituted nonracemic morpholines and their homologues in high yield and enantioselectivity. nih.govacs.orgacs.org

The general mechanism proceeds as follows:

Activation of Aziridine (B145994) : A chiral, N-activated aziridine (e.g., N-tosyl or N-nosyl) is treated with a Lewis acid, such as Cu(OTf)₂. acs.org The Lewis acid coordinates to the nitrogen atom, activating the aziridine ring for nucleophilic attack.

Nucleophilic Ring Opening : A suitable haloalcohol (e.g., 2-bromoethanol or 2-chloroethanol) acts as a nucleophile, attacking one of the aziridine carbons. The reaction proceeds via an S(N)2 pathway, leading to an inversion of configuration at the site of attack and producing a haloalkoxy amine intermediate with high regioselectivity. iitk.ac.in

Intramolecular Cyclization : The resulting intermediate is then treated with a base (e.g., KOH) to mediate an intramolecular ring closure, forming the morpholine ring. nih.govacs.orgacs.org

To synthesize a 3-(fluoromethyl)morpholine derivative using this method, one would start with a chiral N-activated 2-(fluoromethyl)aziridine. The ring opening with a haloalcohol would be followed by N-benzylation and cyclization to yield the final product. The stereochemistry of the final morpholine is directly controlled by the stereochemistry of the starting aziridine.

| Starting Material | Nucleophile | Lewis Acid | Product (after cyclization) | Yield | Enantiomeric Excess (ee) |

| (R)-N-Tosyl-2-phenylaziridine | 2-Bromoethanol | Cu(OTf)₂ | (S)-4-Tosyl-2-phenylmorpholine | High | >99% |

| (S)-N-Tosyl-2-methylaziridine | 2-Chloroethanol | BF₃·OEt₂ | (R)-4-Tosyl-2-methylmorpholine | High | >98% |

| (R)-N-Tosyl-2-benzylaziridine | 3-Chloropropanol | Cu(OTf)₂ | (S)-4-Tosyl-2-benzylhomomorpholine | High | >99% |

This table presents representative data for analogous reactions based on published protocols. acs.org

Intramolecular cyclization is a fundamental step in many morpholine syntheses. In the context of asymmetric synthesis, the stereocenter is often established before the ring-closing step. One innovative approach involves an organocatalytic, enantioselective chlorination of an aldehyde. nih.gov The resulting α-chloroaldehyde is a versatile intermediate that can undergo reductive amination with an amine containing an oxygen nucleophile (such as 2-aminoethoxy)ethanol. The final step is a base-induced intramolecular cyclization to furnish the chiral C2-functionalized morpholine. nih.gov While this has been demonstrated for C2-substituted morpholines, adapting the strategy for C3-substitution would require a different starting material but follows the same principle of creating a stereocenter early and then closing the ring.

Another powerful method is the asymmetric hydrogenation of dehydromorpholines (unsaturated morpholines). nih.govsemanticscholar.org In this "after cyclization" approach, an achiral dehydromorpholine is synthesized first. Then, a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, is used to hydrogenate the double bond enantioselectively. This method has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.org

| Method | Key Step | Catalyst/Reagent | Stereocontrol |

| Organocatalytic Cyclization | Enantioselective α-chlorination | Chiral amine catalyst (e.g., proline derivative) | Catalyst-controlled enantioselectivity |

| Asymmetric Hydrogenation | Hydrogenation of C=C bond | Chiral Rh-bisphosphine complex (e.g., SKP-Rh) | Ligand-controlled enantioselectivity |

Catalytic Asymmetric Fluorination Methodologies

Catalytic asymmetric fluorination represents a powerful strategy for the direct and enantioselective installation of fluorine atoms. These methods can be broadly categorized into electrophilic fluorination of prochiral nucleophiles, transition-metal-catalyzed processes, and organocatalytic systems.

The development of stable and convenient electrophilic fluorinating reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), has been a milestone for enantioselective fluorination. nih.govnih.gov This approach typically involves the reaction of a prochiral enolate or enamine, generated in situ, with a chiral catalyst that directs the facial approach of the electrophilic fluorine source.

Pioneering work in this area involved using stoichiometric amounts of chiral N-fluoro reagents. nih.gov However, the field has advanced significantly with the development of catalytic systems. For instance, cinchona alkaloids in combination with Selectfluor can form N-fluoroammonium salts that act as chiral fluorinating agents. This strategy has been successfully applied to a range of substrates. nih.gov A significant challenge is to ensure that the catalyzed reaction is much faster than the direct fluorination by the achiral reagent (e.g., Selectfluor) to achieve high enantioselectivity. nih.gov

Key substrates for this methodology include carbonyl compounds like β-ketoesters, aldehydes, and ketones, which can be converted into their corresponding α-fluorinated products with newly formed stereocenters. nih.govprinceton.edu

Table 1: Examples of Electrophilic Fluorination of Prochiral Substrates

| Catalyst System | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid / Selectfluor | Cyclic Acyl Enol Ethers | Selectfluor | Up to 54% | nih.gov |

| Chiral Pyrrolidine Derivative | Linear Aldehydes | NFSI | High | nih.gov |

| Jørgensen Catalyst | Racemic α-Chloroaldehydes | NFSI | Up to 98% | nih.gov |

Transition-metal catalysis offers a versatile platform for asymmetric fluorination, leveraging the coordination of substrates and reagents to a chiral metal complex. nih.gov This approach imposes a rigid chiral environment around the reaction center, enabling high levels of stereocontrol. nih.gov

Chiral palladium complexes have been particularly effective. In 2002, Sodeoka and co-workers reported a highly enantioselective fluorination of β-ketoesters using a chiral palladium-BINAP catalyst with NFSI as the fluorine source. nih.gov This method was applicable to both cyclic and acyclic substrates. The same group later extended this methodology to the fluorination of 3-substituted oxindoles, achieving excellent yields and enantioselectivities (up to 96% ee). nih.gov

Other transition metals have also been employed successfully. Nickel complexes with DBFOX-Ph ligands provide extremely high enantioselectivity for the fluorination of β-ketoesters and oxindoles. nih.gov Additionally, copper(II)-bis(oxazoline) complexes have been used, where additives like hexafluoroisopropanol (HFIP) were found to be crucial for achieving high enantioselectivity. nih.gov

Table 2: Selected Transition-Metal-Catalyzed Enantioselective Fluorination Reactions

| Metal/Ligand | Substrate | Fluorinating Agent | Solvent/Additive | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Palladium / BINAP | β-Ketoesters | NFSI | Not specified | High | nih.gov |

| Palladium / Cationic Complex | 3-Substituted Oxindoles | NFSI | 2-Propanol | 75-96% | nih.gov |

| Nickel / DBFOX-Ph | Cyclic β-Ketoesters | NFSI | Not specified | 93-99% | nih.gov |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. Enamine catalysis, a prominent strategy in this field, has been successfully applied to the α-fluorination of aldehydes and ketones. princeton.edu Chiral secondary amines, such as imidazolidinones derived from amino acids, react with carbonyl substrates to form nucleophilic enamine intermediates. These intermediates then react with an electrophilic fluorine source, with the chiral catalyst controlling the stereochemical outcome. nih.govprinceton.edu

For example, the Jørgensen group reported the asymmetric α-fluorination of linear aldehydes with high enantioselectivity using a sterically hindered chiral pyrrolidine derivative as the catalyst. nih.gov Similarly, the Barbas group demonstrated the direct asymmetric α-fluorination of branched aldehydes using chiral pyrrolidine-type catalysts. nih.gov Cinchona alkaloids have also proven to be effective organocatalysts for the fluorination of various substrates, including allyl silanes and silyl enol ethers. escholarship.org

A key consideration in these systems is the potential for the catalyst itself to be fluorinated by the electrophilic reagent, which can lead to catalyst degradation. Careful optimization of reaction conditions, such as catalyst loading and solvent choice, is often necessary to achieve high conversion and enantioselectivity. nih.gov

Specific Synthetic Routes to this compound and Closely Related Enantiomers

A specific synthetic pathway for this compound starting from 2-(4-fluorophenyl)acetonitrile is not described in the provided search results. The synthesis of chiral 2- and 3-substituted morpholines often relies on strategies such as asymmetric hydrogenation of dehydromorpholine precursors or cyclization of enantiopure amino alcohol building blocks. semanticscholar.orgorganic-chemistry.org

A general, plausible multistep synthesis for a chiral 3-substituted morpholine could begin with a chiral amino alcohol. For a fluoromethyl-substituted morpholine, this precursor would likely be derived from a chiral amino acid. The synthesis could proceed via N-benzylation, followed by reaction with a two-carbon electrophile to form the morpholine ring. The introduction of the fluoromethyl group would likely be achieved through the reduction of a fluorinated carbonyl group or the nucleophilic substitution of a suitable leaving group with a fluoride source at an early stage of the synthesis. Continuous-flow processes have also been demonstrated for the multistep synthesis of related heterocyclic compounds, offering advantages in terms of reaction time and purity. syrris.jptue.nl

Stereocontrol in the Formation of the Fluoromethyl Moiety

One potential strategy involves the use of chiral auxiliaries. The N-tert-butylsulfinyl group has been effectively used to direct the stereoselective synthesis of various fluorinated chiral amines. nih.gov This approach would involve the condensation of a suitable aldehyde with (R)-tert-butanesulfinamide to form an N-sulfinyl imine. Subsequent nucleophilic addition of a fluoromethyl anion equivalent, followed by removal of the chiral auxiliary, would yield the desired chiral amine fragment, which could then be cyclized to form the morpholine ring.

Another viable approach is reagent-controlled asymmetric synthesis. Chiral fluoromethylating agents can be used to add a fluoromethyl group to a prochiral substrate, such as an imine or enamine derivative of a morpholine precursor, with high stereoselectivity. For instance, methods for the reagent-controlled stereoselective difluoromethylation of ketimines using chiral difluoromethyl phenyl sulfoximine have been reported, affording chiral α-difluoromethyl amines with high efficiency. nih.gov A similar monofluoromethyl equivalent could potentially be applied to a suitable morpholine precursor to install the C3-fluoromethyl stereocenter.

A third strategy would be the asymmetric modification of a pre-formed morpholine scaffold. This could involve creating a double bond within the morpholine ring (a dehydromorpholine) and then performing an asymmetric hydrogenation or hydrofluoromethylation. While challenging, catalytic asymmetric methods for the synthesis of chiral heterocycles are an active area of research. organic-chemistry.org

These hypothetical routes are based on analogous transformations in fluoro-organic and heterocyclic chemistry and represent current, state-of-the-art approaches to accessing complex chiral fluorinated molecules.

Preparation of Benzylmorpholine Derivatives (e.g., 2-benzylmorpholine, 3-benzylmorpholine)

The synthesis of the core benzylmorpholine scaffold is a crucial step toward the final target compound. Methodologies vary depending on the desired substitution pattern.

3-Benzylmorpholine: A straightforward method for preparing 3-benzylmorpholine involves the direct benzylation of the morpholine ring. However, this typically results in N-benzylation. A more targeted synthesis starts from precursors that guide the benzyl (B1604629) group to the C-3 position. One patented method for a related compound, 3-benzhydrylmorpholine, begins with an amino acid ester, ethyl 2-amino-3,3-diphenylpropanoate. wikipedia.org This precursor is reduced to the corresponding amino alcohol, acylated with chloroacetyl chloride, and then cyclized under basic conditions to form a morpholin-3-one (B89469). A final reduction of the lactam yields the 3-substituted morpholine. wikipedia.org An analogous route starting from phenylalanine could foreseeably yield 3-benzylmorpholine.

Another approach involves the synthesis of (S)-3-benzylmorpholine-2,5-dione, a cyclic diester-amide, which can be prepared in two steps from the natural amino acid L-phenylalanine. db-thueringen.deresearchgate.net This intermediate could then undergo selective reduction to furnish the chiral 3-benzylmorpholine core.

2-Benzylmorpholine: The synthesis of 2-benzylmorpholine has been reported starting from allylbenzene. researchgate.net This route provides the racemic compound, which then requires resolution to isolate the individual enantiomers. Other general methods for preparing 2-substituted morpholines often involve the cyclization of N-substituted ethanolamine (B43304) derivatives with appropriate electrophiles.

| Compound | Synthetic Precursor(s) | Key Reaction Step(s) | Reference(s) |

|---|---|---|---|

| 3-Benzylmorpholine | Phenylalanine derivative | Reduction, Acylation, Cyclization, Lactam Reduction | wikipedia.org |

| (S)-3-Benzylmorpholine-2,5-dione | L-Phenylalanine | Cyclization | db-thueringen.deresearchgate.net |

| 2-Benzylmorpholine | Allylbenzene | Multi-step synthesis | researchgate.net |

Enantiomeric Resolution Techniques

For synthetic routes that produce a racemic mixture of the target compound or its precursors, enantiomeric resolution is required to isolate the desired (S)-enantiomer. The two most common and powerful techniques for this purpose are diastereomeric salt formation and preparative chiral chromatography.

Classical resolution via diastereomeric salt formation is a widely used and scalable method for separating enantiomers of chiral amines. The process involves reacting the racemic amine base with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts.

(R,S)-amine + (R)-acid → [ (R)-amine·(R)-acid ] + [ (S)-amine·(R)-acid ]

Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. This solubility difference allows for the separation of the two salts by fractional crystallization. gavinpublishers.com One diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor. After separation by filtration, the desired enantiomer of the amine can be recovered by treating the isolated salt with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA). nih.govmdpi.comnih.gov The choice of resolving agent and crystallization solvent is critical for achieving efficient separation and is often determined empirically.

| Resolving Agent Type | Examples | Principle of Separation | Reference(s) |

|---|---|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Differential solubility of formed diastereomeric salts | gavinpublishers.comnih.govmdpi.com |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Differential solubility of formed diastereomeric salts |

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a laboratory or industrial scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture. These differential interactions cause one enantiomer to travel through the column more slowly than the other, resulting in their separation.

High-Performance Liquid Chromatography (HPLC) is the most common modality for this technique. google.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used for their broad enantioselectivity. nih.gov The separation is typically carried out using a mobile phase of a non-polar solvent like heptane mixed with a polar modifier such as isopropanol or ethanol.

Supercritical Fluid Chromatography (SFC) has also emerged as a highly efficient alternative to HPLC for preparative chiral separations. SFC uses supercritical carbon dioxide as the main mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and reduced solvent consumption, often leading to faster and more cost-effective purifications. americanpharmaceuticalreview.com

The selection of the appropriate CSP and mobile phase composition is crucial for achieving optimal resolution and is typically determined through an initial screening of various conditions on an analytical scale. uff.br This technique has been successfully applied to the separation of various benzylmorpholine derivatives. google.com

| Technique | Chiral Stationary Phase (CSP) Type | Common Mobile Phases | Advantages | Reference(s) |

|---|---|---|---|---|

| Preparative HPLC | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Heptane/Isopropanol, Heptane/Ethanol | Broad applicability, well-established | google.comnih.gov |

| Preparative SFC | Polysaccharide-based | CO₂ with alcohol modifiers (e.g., Methanol, Ethanol) | Fast, reduced solvent usage, cost-effective | americanpharmaceuticalreview.com |

Stereochemical Analysis and Mechanistic Insights in Chiral Fluorinated Morpholine Synthesis

Conformational Preferences of the Morpholine (B109124) Ring

The six-membered morpholine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents, particularly electronegative ones like fluorine, can introduce complex stereoelectronic interactions that influence the conformational equilibrium.

The morpholine ring in (S)-4-Benzyl-3-(fluoromethyl)morpholine is expected to exist predominantly in a chair conformation. Two primary chair conformers are possible, differing in the axial or equatorial orientation of the fluoromethyl group at the C3 position. The large N-benzyl group is presumed to preferentially occupy an equatorial position to minimize steric hindrance.

Table 1: Representative Energy Barriers for Ring Inversion in Six-Membered Heterocycles

| Compound | Ring Inversion Barrier (kcal/mol) | Reference |

| Cyclohexane | 10-11 | scielo.br |

| Tetrahydropyran | ~10 | scielo.br |

| N-Methylpiperidine | 6.0 | nih.gov |

| N-Benzylpiperidine | Not Specified | |

| Diazepam | 17.6 | st-andrews.ac.uk |

This table presents representative data for related systems to provide context for the discussion.

The presence of a fluorine atom on the carbon adjacent to the ring oxygen introduces the possibility of an exo-anomeric effect. This stereoelectronic interaction involves the delocalization of electron density from a lone pair of the ring oxygen into the antibonding σ* orbital of the C-F bond. nih.gov This interaction is maximized when the C-F bond is anti-periplanar to the oxygen lone pair, which can stabilize a conformation that might otherwise be disfavored due to steric interactions.

In the case of this compound, an exo-anomeric effect could influence the preference for the axial or equatorial orientation of the fluoromethyl group. Studies on related fluorinated cyclohexanes and pyrans have demonstrated that such effects can significantly impact conformational equilibria. scm.com For instance, in some fluorinated methoxycyclohexanes, a pseudo-anomeric effect has been observed, leading to a counter-intuitive preference for an axial substituent. nih.gov This effect is attributed to stabilizing electrostatic interactions between the polarized C-H bonds and the oxygen atom. nih.gov While a direct computational or experimental analysis of the exo-anomeric effect in this compound is not available, the principles derived from analogous systems suggest it plays a role in its conformational behavior. scm.com

Stereoinduction Mechanisms in Asymmetric Reactions

The synthesis of enantiomerically pure this compound relies on asymmetric catalytic methods that can precisely control the stereochemistry at the C3 position.

Understanding the origin of enantioselectivity in the synthesis of chiral morpholines requires detailed analysis of the transition states of the key bond-forming steps. Computational modeling, particularly using density functional theory (DFT), has become an invaluable tool for elucidating these transition state structures. scielo.br

In the asymmetric synthesis of 3-substituted morpholines, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. These transition state models often reveal subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate, the catalyst, and the reagents that govern the facial selectivity of the reaction. For the synthesis of related chiral morpholines, mechanistic insights have highlighted the crucial role of hydrogen-bonding interactions between the substrate and the chiral catalyst in achieving high enantioselectivity. chemrxiv.orgnih.gov

The development of effective chiral ligands is paramount for successful asymmetric catalysis. In the context of synthesizing chiral morpholines, a variety of chiral ligands, often in combination with transition metals, have been employed. chemrxiv.orgnih.gov The design of these ligands is guided by the need to create a well-defined chiral pocket around the active site of the catalyst.

The interaction between the substrate and the chiral catalyst is a key determinant of enantioselectivity. For the synthesis of 3-substituted morpholines, it has been proposed that hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantiomeric excesses. chemrxiv.orgnih.gov This interaction helps to lock the substrate into a specific orientation within the chiral environment of the catalyst, thereby directing the approach of the reagent to one face of the prochiral intermediate. The design of new and more effective chiral ligands continues to be an active area of research, with the goal of achieving higher efficiency and selectivity for a broader range of substrates. nih.gov

Table 2: Examples of Chiral Ligands Used in Asymmetric Synthesis of Heterocycles

| Ligand Type | Metal | Application | Reference |

| Bisphosphine Ligands (e.g., SKP) | Rhodium | Asymmetric hydrogenation of dehydromorpholines | chemrxiv.orgnih.gov |

| Ts-DPEN | Ruthenium | Asymmetric transfer hydrogenation of cyclic imines | chemrxiv.orgnih.gov |

| Chiral Phosphoric Acids | - | Organocatalysis | nih.gov |

This table provides examples of ligand classes that have been successfully applied in the asymmetric synthesis of related heterocyclic compounds.

Determination of Absolute Configuration

The unambiguous determination of the absolute configuration of a chiral molecule is essential. For fluorinated chiral amines like this compound, several powerful techniques are available.

One of the most effective methods is the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govdigitellinc.com This technique can be used to determine both the enantiomeric excess and the absolute configuration. A common approach involves the derivatization of the chiral amine with a chiral derivatizing agent, such as Mosher's acid or a fluorinated equivalent, to form diastereomers that can be distinguished by 19F NMR. biotools.usnih.gov The difference in the chemical shifts of the fluorine signals for the two diastereomers can be correlated with the absolute configuration. biotools.usnih.gov More advanced methods involve the use of chiral solvating agents, such as cationic cobalt(III) complexes, which can induce separation of the 19F NMR signals of the enantiomers without the need for covalent derivatization. nih.govdigitellinc.com

Vibrational Circular Dichroism (VCD) spectroscopy is another powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically DFT), the absolute configuration can be assigned with a high degree of confidence. This method is particularly valuable as it does not require crystallization or derivatization of the compound.

Table 3: Methods for Determining Absolute Configuration of Chiral Fluorinated Amines

| Method | Principle | Advantages | Reference |

| 19F NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct 19F NMR signals. | High sensitivity of 19F nucleus; provides enantiomeric excess. | biotools.usnih.gov |

| 19F NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to separate 19F NMR signals for enantiomers. | No covalent modification needed; direct analysis. | nih.govdigitellinc.com |

| Vibrational Circular Dichroism (VCD) | Comparison of experimental and computationally predicted VCD spectra. | Non-destructive; applicable to solutions and neat liquids; no derivatization required. | nih.gov |

| X-ray Crystallography | Direct determination of the three-dimensional structure of a single crystal. | Unambiguous assignment of absolute configuration. |

This table summarizes common techniques used for the determination of absolute configuration, with a focus on methods applicable to chiral fluorinated amines.

Correlations with Known Chiral Compounds

The absolute configuration of a newly synthesized chiral molecule is frequently established by correlating it to a known chiral precursor or through a reaction with a well-understood stereochemical outcome. In the case of this compound, a plausible synthetic route involves the fluorination of a chiral alcohol precursor, (R)-(4-Benzylmorpholin-3-yl)methanol.

The stereochemical course of nucleophilic fluorination reactions, particularly those employing reagents like diethylaminosulfur trifluoride (DAST), is a critical consideration. Typically, such reactions are expected to proceed via an S\textsubscript{N}2 mechanism, which would result in an inversion of the stereocenter. However, the stereochemical outcome can be influenced by the presence of neighboring groups capable of participating in the reaction.

This precedent suggests that the synthesis of this compound from (R)-(4-Benzylmorpholin-3-yl)methanol likely follows a similar mechanistic pathway, where the morpholine nitrogen participates as a neighboring group. This double inversion mechanism provides a strong basis for correlating the stereochemistry of the starting alcohol to that of the final fluorinated product.

Table 1: Stereochemical Correlation in the Synthesis of this compound

| Starting Material | Reagent | Proposed Mechanism | Product |

|---|---|---|---|

| (R)-(4-Benzylmorpholin-3-yl)methanol | DAST | Double Inversion (via Aziridinium Intermediate) | This compound |

Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, X-ray Analysis)

The unambiguous determination of the stereochemistry of this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For chiral molecules like this compound, specific NMR techniques can provide crucial information about the relative and absolute stereochemistry.

¹H-NMR: The coupling constants (J-values) between protons on the morpholine ring can provide insights into their dihedral angles and thus the conformation of the ring. The coupling between the fluorine atom and the adjacent protons of the fluoromethyl group (²JHF) and the proton on the stereogenic center (³JHF) are particularly diagnostic.

¹³C-NMR: The chemical shift of the carbon atoms, especially those close to the chiral center and the fluorine atom, are sensitive to the stereochemical environment.

¹⁹F-NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom and can be used to confirm the presence and nature of the C-F bond.

Table 2: Hypothetical NMR Data for this compound in CDCl₃

| Nucleus | Technique | Expected Chemical Shift (ppm) | Key Correlations/Couplings |

|---|---|---|---|

| ¹H | Proton NMR | ~7.2-7.4 (aromatic), ~4.5 (CH₂F), ~3.5-4.0 (morpholine CH₂), ~2.5-3.0 (morpholine CH₂) | ²JHF, ³JHF, NOE between benzyl (B1604629) and morpholine protons |

| ¹³C | Carbon NMR | ~138 (quat. aromatic), ~127-129 (aromatic CH), ~80-85 (C-F), ~65-75 (morpholine CH₂O), ~50-60 (morpholine CH₂N) | ¹JCF, ²JCF |

| ¹⁹F | Fluorine NMR | ~ -220 to -230 | Coupling to adjacent protons |

X-ray Analysis:

Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a chiral molecule. nih.gov By obtaining a suitable crystal of this compound, it is possible to determine the precise three-dimensional arrangement of the atoms in the crystal lattice. The resulting electron density map can be used to assign the (S) configuration at the C-3 position unambiguously. The crystallographic data would also reveal bond lengths, bond angles, and the conformation of the morpholine ring in the solid state.

The combination of these advanced spectroscopic methods provides a robust framework for the stereochemical assignment of this compound, complementing the stereochemical correlation from its chiral precursor.

Role of S 4 Benzyl 3 Fluoromethyl Morpholine and Analogues As Chiral Building Blocks

Application in Complex Molecule Synthesis

Chiral morpholine (B109124) derivatives are versatile starting materials for constructing more elaborate molecular structures. researchgate.net Their inherent stereochemistry is transferred to the final product, which is an efficient strategy in asymmetric synthesis. The synthesis of various substituted morpholines has been a focus of research, highlighting their importance as precursors to complex targets. researchgate.net

Construction of Advanced Heterocyclic Architectures

The fundamental structure of (S)-4-Benzyl-3-(fluoromethyl)morpholine serves as a template for creating a variety of advanced heterocyclic systems. The morpholine unit can be part of a multi-component reaction to generate new, highly substituted ring systems. For instance, methods have been developed for a one-pot, three-component synthesis of substituted meta-hetarylanilines starting from heterocyclic 1,3-diketones. beilstein-journals.org While not directly starting from the title compound, this illustrates how a heterocyclic core can be used to construct complex aniline (B41778) derivatives, which are themselves valuable in drug discovery. beilstein-journals.org The development of synthetic routes to trifluoromethyl-substituted morpholines further expands their utility as building blocks for drug discovery, providing access to novel chemical space. enamine.net

Strategic Integration into Polycyclic Frameworks

The strategic use of chiral morpholine building blocks extends to the synthesis of polycyclic frameworks where the morpholine ring is fused or bridged. The synthesis of conformationally restricted bridged morpholine systems has been achieved through sequences involving ring-closing metathesis and iodine-mediated cyclization. researchgate.net Furthermore, the synthesis of complex molecules such as coumarins and their benzo derivatives has been accomplished using building blocks that, while not morpholines themselves, demonstrate the principles of using functionalized precursors to build complex polycyclic structures through thermal cyclization. scilit.com The development of methods for creating substituted morpholines in good to excellent yields under consistent reaction conditions allows for their reliable integration into larger, more complex molecular scaffolds. researchgate.net

Contribution to Molecular Scaffolding for Structure-Activity Relationship Studies

The this compound scaffold is a valuable platform for structure-activity relationship (SAR) studies. nih.gove3s-conferences.org In medicinal chemistry, SAR studies are essential for optimizing a lead compound's efficacy and safety by systematically modifying its chemical structure. nih.gov The morpholine nucleus offers multiple points for modification: the nitrogen atom, the carbon atoms of the ring, and any substituents.

The substitution pattern on the morpholine ring can significantly influence biological activity. For example, in the development of PI3K inhibitors, replacing the morpholine groups in the lead compound ZSTK474 with other 2-aminoethyl-containing functional groups was explored to understand the SAR. nih.gov These studies revealed that even minor changes, such as the substitution of a hydroxyl group with a dimethylamino group, could lead to a significant drop in inhibitory potency against PI3K isoforms. nih.gov Similarly, extensive SAR studies on morpholine derivatives have been conducted for various targets, including anticancer agents, where the position and nature of substituents are correlated with potency. e3s-conferences.org In the development of TRPV1 antagonists, a series of benzyl (B1604629) C-region analogs were synthesized to probe the SAR, leading to compounds with nanomolar potency. nih.gov These examples underscore the role of the substituted morpholine framework as a key scaffold for generating compound libraries to systematically explore the chemical space around a biological target.

Utility in the Preparation of Key Pharmaceutical Intermediates

Chiral morpholine derivatives are critical intermediates in the synthesis of several marketed drugs and clinical candidates. Their stereochemically defined structure is often a key component of the final active pharmaceutical ingredient (API).

Precursors to Neurokinin-1 Receptor Antagonist Structures (e.g., Aprepitant Intermediate)

One of the most prominent applications of chiral benzylmorpholine derivatives is in the synthesis of Aprepitant, a potent and selective Neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. acs.orgmdpi.com The synthesis of Aprepitant relies on a key intermediate, a stereochemically pure α-(fluorophenyl)morpholine derivative. acs.org

Several synthetic routes to Aprepitant have been developed, many of which utilize a chiral N-benzyl-3-(4-fluorophenyl)morpholin-2-one intermediate. researchgate.net An efficient synthesis involves the direct condensation of N-benzyl ethanolamine (B43304) with glyoxylic acid, followed by a Lewis acid-mediated coupling and a crystallization-induced asymmetric transformation to yield a single, highly pure diastereomer of the morpholin-3-one (B89469) precursor. acs.org This intermediate is then converted through a highly stereoselective one-pot process to the desired α-(fluorophenyl)morpholine core of Aprepitant. acs.org The (2R,3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-yl 3,5-bis(trifluoromethyl)benzoate (B8306798) is another key intermediate reported in the synthesis of Aprepitant. google.com The table below lists some of the crucial intermediates in the synthesis of Aprepitant. manusaktteva.com

| Intermediate Name | CAS Number |

|---|---|

| (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine | 171338-27-5 |

| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 |

| 4-Benzyl-2-hydroxymorpholin-3-one | 287930-73-8 |

| (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate | 200000-59-5 |

Intermediates for Other Bioactive Compound Classes (e.g., Linezolid, Glucose Uptake Inhibitors)

The utility of morpholine-based building blocks extends beyond NK-1 receptor antagonists. They are integral to the synthesis of other important classes of bioactive compounds.

Linezolid: Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. researchgate.net The synthesis of Linezolid often involves an intermediate containing a 3-fluoro-4-morpholinophenyl group. researchgate.netderpharmachemica.com An efficient, multi-step synthesis starts from 3,4-difluoronitrobenzene, which undergoes condensation with morpholine. google.com Subsequent reduction, cyclization, and other transformations lead to the final Linezolid structure. google.comgoogle.com One improved process describes reacting methyl 3-fluoro-4-morpholinophenyl carbamate (B1207046) with R-epichlorohydrin to form a key oxazolidinone intermediate, which is then converted to Linezolid in high yield. researchgate.net

Glucose Uptake Inhibitors: Cancer cells often exhibit increased glucose uptake and metabolism to support their rapid proliferation. researchgate.net Targeting the facilitative glucose transporters (GLUTs) that mediate this uptake is a promising strategy for cancer therapy. researchgate.netgoogle.com Morpholine-containing compounds have been developed as potent GLUT inhibitors. researchgate.net For example, natural products and their derivatives are a source of inspiration for these inhibitors, and synthetic small molecules incorporating the morpholine scaffold have been investigated to block glucose uptake in cancer cells. google.comnih.gov

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aprepitant |

| Linezolid |

| ZSTK474 |

| (2R,3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-yl 3,5-bis(trifluoromethyl)benzoate |

| (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine |

| (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate |

| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol |

| 4-Benzyl-2-hydroxymorpholin-3-one |

| N-benzyl ethanolamine |

| glyoxylic acid |

| methyl 3-fluoro-4-morpholinophenyl carbamate |

| R-epichlorohydrin |

| 3,4-difluoronitrobenzene |

| morpholine |

Exploration in Materials Chemistry for Specific Functional Properties (e.g., Non-Linear Optics)

The investigation of chiral molecules, such as this compound and its analogues, within materials chemistry is a burgeoning field driven by the quest for advanced functional materials. A particularly significant area of exploration is in the domain of non-linear optics (NLO). Materials with NLO properties are crucial for a range of technologies, including optical signal processing, frequency doubling for lasers, and high-speed data storage. The unique structural characteristics of chiral morpholine derivatives, particularly when combined with strategic functionalization like fluorination, make them promising candidates for the development of novel NLO materials.

The fundamental prerequisite for a material to exhibit second-order NLO phenomena, such as second-harmonic generation (SHG), is a non-centrosymmetric arrangement of molecules in the solid state. Chirality, by its very nature, dictates a non-centrosymmetric molecular structure. Therefore, the use of enantiomerically pure chiral building blocks like this compound is a well-established strategy to ensure that the resulting bulk material crystallizes in a non-centrosymmetric space group, a necessary condition for preserving NLO efficiency in the solid state. acs.org

While direct experimental studies on the NLO properties of this compound are not extensively documented in the literature, theoretical investigations into analogous structures provide compelling evidence for its potential. For example, a theoretical study on Benzyl (3-Fluoro-4-morpholinophenyl)carbamate, a related fluorinated heterocyclic compound, has indicated a large first-order hyperpolarizability, suggesting its promise for NLO applications. This highlights the general potential of fluorinated, benzyl-substituted morpholine frameworks in this field.

The development of new NLO materials based on chiral morpholine scaffolds would typically involve a multi-step research process. Initially, theoretical methods such as Density Functional Theory (DFT) are employed to calculate the molecular hyperpolarizability of candidate molecules like this compound. mdpi.comnih.gov These computational studies allow for the pre-screening of various analogues to identify those with the most promising electronic properties for NLO applications.

Following theoretical validation, the next phase involves the synthesis and purification of the target chiral morpholine derivatives. Subsequent efforts would focus on growing high-quality single crystals, which is often a challenging yet critical step. The crystalline structure would then be determined using X-ray diffraction to confirm the non-centrosymmetric packing. Finally, the NLO properties of the crystalline material would be experimentally measured, for instance, using the Kurtz-Perry powder technique to assess the efficiency of second-harmonic generation. acs.org

The table below summarizes key parameters and findings from research on related chiral and organic molecules for non-linear optical applications, providing a framework for the potential evaluation of this compound.

| Compound/Material Class | Key Structural Features | NLO Property Investigated | Key Findings/Significance | Reference(s) |

| Chiral Ferrocenyl Analogues | Enantiomerically pure, organometallic | Second-Harmonic Generation (SHG) | Chirality ensures non-centrosymmetric crystal packing, preserving NLO efficiency in the solid state. Crystal packing is crucial for bulk NLO response. | acs.org |

| Chiral High-Entropy Sulfides | Non-centrosymmetric, inorganic | SHG, Laser Damage Threshold (LDT) | High-entropy design can enhance SHG signals and LDT, demonstrating a strategy to optimize NLO materials. | rsc.orgrsc.org |

| Benzyl (3-Fluoro-4-morpholinophenyl)carbamate | Fluorinated, morpholine-containing | First-Order Hyperpolarizability (β) | Theoretical studies predict a large β value, indicating potential for NLO applications. | |

| Fused-Triazine Derivatives | Extended π-conjugation, donor-acceptor character | First-Order Hyperpolarizability (β) | Show significantly higher β values compared to the urea (B33335) standard, demonstrating the effectiveness of π-conjugated systems for NLO. | nih.gov |

Reactivity Profiles and Derivatization Chemistry of S 4 Benzyl 3 Fluoromethyl Morpholine

Transformations at the Morpholine (B109124) Nitrogen (e.g., N-Alkylation, N-Acylation)

The tertiary amine of the morpholine ring in (S)-4-benzyl-3-(fluoromethyl)morpholine is a primary site for chemical modification. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, and thus susceptible to reactions with various electrophiles.

N-Alkylation: The morpholine nitrogen can be readily alkylated using a variety of alkylating agents, such as alkyl halides or sulfates. This reaction typically proceeds via a standard SN2 mechanism, leading to the formation of a quaternary ammonium (B1175870) salt. The choice of solvent and base is crucial for optimizing reaction conditions. For instance, N-alkylation of amides with alcohols has been achieved using nickel on silica-alumina as a catalyst. researchgate.net This method provides a greener alternative for the synthesis of N-alkylated products. researchgate.net

N-Acylation: Acylation of the morpholine nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. The reaction of diethyl α-aminobenzylphosphonates with acyl chlorides leads to the corresponding N-acyl derivatives. rsc.orgresearchgate.net In some cases, sterically hindered N-acyl compounds may exhibit hindered rotation around the newly formed N-C bond, leading to the presence of distinct rotamers at low temperatures. researchgate.net

| Transformation | Reagent Class | Expected Product |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salt |

| N-Acylation | Acyl Chlorides (e.g., CH₃COCl) | N-Acylmorpholine |

Reactions of the Benzyl (B1604629) Substituent

Debenzylation: A common transformation involving the N-benzyl group is its removal, a process known as debenzylation. This is often a necessary step in a synthetic sequence to unmask the secondary amine for further reactions. Catalytic hydrogenation is a widely used method for N-debenzylation, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This process is generally clean and efficient.

Benzylic Functionalization: The benzylic protons are more acidic than typical alkyl protons due to the resonance stabilization of the resulting benzylic anion by the adjacent phenyl ring. chemistry.coach This allows for deprotonation with a strong base, followed by reaction with an electrophile to introduce a substituent at the benzylic position. Furthermore, the benzylic position is susceptible to radical halogenation. chemistry.coach

| Reaction | Typical Conditions | Outcome |

| Catalytic Hydrogenolysis | H₂, Pd/C, Alcohol Solvent | (S)-3-(Fluoromethyl)morpholine |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | (S)-4-(Bromophenylmethyl)-3-(fluoromethyl)morpholine |

Functionalization of the Fluoromethyl Group

The fluoromethyl group at the C3 position introduces unique reactivity to the molecule, primarily centered around the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.org However, recent advances have provided strategies for its selective functionalization. nih.govrsc.org

C-F Bond Activation and Substitution Reactions

Activation of the C-F bond can be achieved under specific conditions, often involving transition metal complexes or Lewis acids. rsc.orgnih.gov These methods can facilitate nucleophilic substitution of the fluorine atom. For instance, studies on benzylic fluorides have shown that hydrogen bond donors can activate the C-F bond for nucleophilic substitution. researchgate.net While challenging, such transformations would allow for the introduction of a wide range of functional groups in place of the fluorine atom. The use of metalloenzymes for C-F bond cleavage is also an emerging area of research. nih.gov

Stereospecific C-F Bond Cleavage Strategies

Given the chiral center at C3, stereospecific cleavage of the C-F bond is a critical consideration to avoid racemization. Research into enantioselective C-F bond activation is ongoing. researchgate.net Strategies often rely on chiral catalysts or reagents that can differentiate between the enantiotopic faces of the molecule or diastereotopic C-F bonds in more complex systems. The development of biocatalysts, such as engineered enzymes, holds promise for achieving highly stereoselective C-F bond cleavage under mild conditions. nih.govnih.gov

Ring-Opening Reactions and Modifications of the Morpholine Core

The morpholine ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing access to acyclic amino alcohol derivatives. researchgate.net

The presence of the N-benzyl group can influence the regioselectivity of ring-opening. Acid-mediated ring-opening of N-benzyl-azetidinones, for example, leads to the formation of N-benzyl-cinnamamides. researchgate.net In the case of this compound, cleavage of the C-O or C-N bonds within the ring would lead to different acyclic products. The regioselectivity of such a reaction would likely be influenced by the nature of the attacking nucleophile and the reaction conditions. For instance, ring-opening of activated aziridines with various nucleophiles can proceed with good regioselectivity. beilstein-journals.orgnih.govnih.gov

Transition-Metal-Catalyzed Coupling Reactions

The benzyl group of this compound can participate in transition-metal-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. uniurb.itnih.govacs.orgmdpi.comresearchgate.net

If the phenyl ring of the benzyl group is functionalized with a halide (e.g., bromo or iodo), it can serve as a substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a new C-C bond. acs.org

Heck Reaction: Coupling with an alkene. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne. mdpi.com

Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

These reactions would allow for the elaboration of the benzyl group, attaching a wide array of substituents and significantly increasing the structural diversity of the resulting molecules. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. mdpi.com

Emerging Trends and Future Research Perspectives

Development of Green Chemistry Approaches for Fluorinated Morpholine (B109124) Synthesis

The synthesis of complex molecules like fluorinated morpholines is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve safety. A significant trend is the development of transition-metal-free reactions, which avoid the use of potentially toxic and costly heavy metals. For instance, a method for synthesizing monofluoromethylated morpholines utilizes Selectfluor as both a fluorine source and an oxidant in an intramolecular oxyfluorination of N-allylated aminoalcohols. bohrium.com This approach is notable for its mild conditions, good functional group tolerance, and scalability. bohrium.com

Another key area of green chemistry is the use of more environmentally benign solvents and reaction conditions. Research into sustainable synthesis is exploring the use of recyclable catalysts and solvent-free mechanochemical methods to reduce volatile organic compounds. evitachem.comacs.org Flow chemistry is also emerging as a powerful tool, offering better control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. ajchem-b.com This is particularly advantageous for reactions involving hazardous reagents or intermediates. Furthermore, the use of biocatalysis and organocatalysis presents sustainable alternatives to traditional metal-based catalysts, often providing high levels of stereoselectivity. ajchem-b.com

High-Throughput Synthesis and Screening of Chiral Derivatives

To accelerate the discovery of new bioactive compounds, high-throughput synthesis and screening methods are becoming indispensable. These approaches allow for the rapid generation and evaluation of large libraries of related compounds. For fluorinated morpholines, this involves the development of robust and automatable synthetic routes that can accommodate a wide range of starting materials to produce a diverse set of derivatives.

Combinatorial chemistry, a cornerstone of high-throughput synthesis, is being applied to the creation of fluorinated heterocyclic compound libraries. google.comstonybrook.edu This often involves solid-phase synthesis, where molecules are built on a solid support, simplifying purification and allowing for the parallel synthesis of many compounds. researchgate.net The development of modular synthetic approaches, where different building blocks can be easily combined, is crucial for generating chemical diversity. For example, a multi-step synthesis of enantiopure 3-substituted morpholines was developed starting from a readily available chiral aziridine (B145994) derivative, allowing for the introduction of various substituents. scribd.com The integration of automated synthesis platforms with high-throughput screening assays enables a rapid cycle of design, synthesis, and testing, significantly accelerating the drug discovery process.

Advanced Spectroscopic Characterization Techniques

As the complexity of synthesized molecules increases, so does the need for sophisticated analytical techniques to confirm their structure, purity, and stereochemistry. For chiral fluorinated compounds like (S)-4-Benzyl-3-(fluoromethyl)morpholine, a combination of advanced spectroscopic methods is essential.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for the analysis of organofluorine compounds. researchgate.net It provides detailed information about the electronic environment of the fluorine atom and can be used to distinguish between different fluorinated products and isomers. escholarship.org When combined with chiral derivatizing or solvating agents, ¹⁹F NMR can be used to determine the enantiomeric purity of chiral fluorinated molecules. acs.org

Vibrational Circular Dichroism (VCD) is another advanced technique that is highly sensitive to the three-dimensional structure of chiral molecules. ruhr-uni-bochum.de By measuring the differential absorption of left and right circularly polarized infrared light, VCD can provide definitive information about the absolute configuration of a chiral center, which is often challenging to determine by other means. cas.cz

Mass spectrometry, particularly techniques like LC-MS/MS and GC-MS, is crucial for identifying reaction byproducts and confirming the molecular weight of the desired products. Together, these advanced spectroscopic methods provide a comprehensive picture of the synthesized molecules, ensuring their structural integrity and stereochemical purity.

Synergistic Integration of Synthetic and Computational Methodologies

The combination of experimental synthesis with computational modeling is a powerful strategy for accelerating the development of new synthetic methods and understanding reaction mechanisms. Density Functional Theory (DFT) calculations are frequently used to investigate the energetics of reaction pathways, predict the stability of intermediates and transition states, and elucidate the mechanisms of complex reactions, such as fluorination. researchgate.net

For the synthesis of chiral morpholines, computational methods can aid in the design of new chiral catalysts by modeling the interactions between the catalyst, substrate, and reagents. This in silico design process can help to predict which catalysts will be most effective for a particular transformation, reducing the amount of experimental screening required. ucl.ac.uk Molecular modeling can also be used to understand the origins of selectivity in reactions, as demonstrated in studies of PI3K/mTOR inhibitors where modeling explained the observed selectivity based on subtle differences in the enzyme's active site. researchgate.net This synergistic approach, where computational predictions guide experimental work and experimental results validate and refine computational models, is becoming increasingly central to modern synthetic chemistry.

Exploration of Novel Biological Applications of Chiral Fluorinated Morpholines (from a chemical synthesis perspective)

From a synthetic chemistry standpoint, the exploration of novel biological applications for chiral fluorinated morpholines is driven by the need to create new and diverse molecular scaffolds. The morpholine ring is a common motif in many biologically active compounds, including several approved drugs for the central nervous system (CNS). acs.org The introduction of a fluoromethyl group at a chiral center can significantly impact a molecule's properties, such as its metabolic stability, binding affinity, and ability to cross the blood-brain barrier.

The development of efficient and flexible synthetic routes is paramount to accessing a wide range of derivatives for biological screening. researchgate.net Synthetic chemists are focused on creating methods that allow for the late-stage introduction of fluorine or fluorinated groups, as well as modular approaches that enable the rapid assembly of diverse libraries of compounds. For example, the synthesis of fluorinated pyrazoles and pyrimidines from sp³-enriched building blocks demonstrates how complex fluorinated heterocycles can be prepared on a large scale for further investigation. researchgate.net The ability to synthesize enantiomerically pure compounds is also critical, as different enantiomers can exhibit distinct biological activities and selectivity profiles. acs.orgresearchgate.net By providing a robust toolbox of synthetic methods, chemists enable the exploration of the structure-activity relationships of chiral fluorinated morpholines, paving the way for the discovery of new therapeutic agents. growthmarketreports.com

Q & A

Basic Question

- NMR Spectroscopy : Analyze H and C NMR for characteristic signals, such as benzyl aromatic protons (δ 7.2–7.4 ppm), fluoromethyl group splitting (δ 4.2–4.5 ppm), and morpholine ring protons (δ 3.5–4.0 ppm).

- X-ray Crystallography : Resolve the absolute stereochemistry using single-crystal X-ray diffraction. Deposit data in the Cambridge Crystallographic Data Centre (CCDC) for validation, as demonstrated in related morpholine derivatives (e.g., CCDC 2120865) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with ESI or MALDI-TOF .

What safety protocols are critical when handling fluorinated morpholine derivatives like this compound?

Basic Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile fluorinated intermediates.

- Waste Disposal : Follow ECHA guidelines for fluorinated waste, including neutralization before disposal .

How can researchers resolve contradictions in pharmacological activity data for this compound across studies?

Advanced Question

- Dose-Response Curves : Replicate assays (e.g., receptor binding or enzyme inhibition) under standardized conditions (pH, temperature, solvent).

- Structural Analog Comparison : Benchmark against related compounds (e.g., aprepitant derivatives) with known activity profiles .

- Data Validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) to confirm target engagement .

What experimental design optimizes reaction yields for introducing the fluoromethyl group into the morpholine scaffold?

Advanced Question

- Design of Experiments (DoE) : Vary parameters like temperature (20–80°C), solvent polarity (THF vs. DMF), and fluoromethylation reagent (fluoromethyl bromide vs. iodide).

- Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediate formation and minimize side reactions (e.g., ring-opening).

- Catalyst Screening : Test Pd- or Cu-catalyzed cross-coupling for fluoromethyl insertion, referencing morpholine synthesis protocols .

How do computational models predict the bioactivity of this compound?

Advanced Question

- Molecular Docking : Use crystal structure data (e.g., CCDC 2120865) to model interactions with targets like GPCRs or kinases (e.g., AR-V7 splice variants).

- QSAR Studies : Corrogate substituent effects (fluoromethyl vs. trifluoromethyl) on binding affinity using Hammett or Hansch parameters .

What methods address discrepancies in reported purity levels of synthesized this compound?

Basic Question

- HPLC-PDA : Quantify impurities using photodiode array detection (e.g., >97% purity threshold).

- Elemental Analysis : Validate C, H, N, and F content against theoretical values.

- Chiral Purity : Confirm enantiomeric excess (ee) via chiral HPLC with UV/ORD detection .

How can researchers characterize the stability of this compound under varying storage conditions?

Advanced Question

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.

- Stability-Indicating Assays : Monitor degradation products (e.g., hydrolyzed morpholine rings) using UPLC-MS/MS .

What strategies validate the synthetic pathway scalability for this compound?

Advanced Question

- Kilogram-Scale Optimization : Transition from batch to flow chemistry for fluoromethylation steps to enhance reproducibility.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) for critical intermediates .

How does the fluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Basic Question

- LogP Measurement : Compare octanol-water partition coefficients to assess lipophilicity changes.

- Solubility Testing : Use shake-flask methods in buffers (pH 1.2–7.4) to evaluate fluorination effects on aqueous solubility.

- Thermal Analysis : DSC/TGA to determine melting points and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.